![molecular formula C7H15ClFN B2943439 4-Fluoro-4-methylazepane hydrochloride CAS No. 1951441-64-7](/img/structure/B2943439.png)
4-Fluoro-4-methylazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Fluoro-4-methylazepane hydrochloride, also known as 4-FMA, is a research chemical that belongs to the group of substituted amphetamines. It has a molecular formula of C7H15ClFN and a molecular weight of 167.65 .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-4-methylazepane hydrochloride consists of 7 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .Scientific Research Applications
Synthesis of Fluorinated Heterocycles
4-Fluoro-4-methylazepane hydrochloride plays a role in the synthesis of various fluorinated heterocycles. For instance, it has been used in the preparation of fluorine-containing seven-membered benzoheterocycles, which are derived from hexafluoropropene oligomers (Maruta et al., 1980). These compounds have potential applications in materials science and medicinal chemistry due to their unique chemical properties.
Role in Fluorination Reactions
The compound is significant in the field of fluorination, specifically in the fluorination of azepanes. Azepanes are components of many biologically active substances and natural products. The diastereospecific fluorination of substituted azepanes has been reported, where fluoroazepanes were prepared with high yields, demonstrating the compound's usefulness in drug discovery and development (Patel & Liu, 2013).
Electrophilic Fluorination
4-Fluoro-4-methylazepane hydrochloride is utilized in electrophilic fluorination reactions. This approach is critical for introducing fluorine into organic molecules, a key step in synthesizing organofluorine compounds for various applications, including pharmaceuticals and agrochemicals. The breadth of applications achievable from electrophilic fluorination using this compound is extensive (Singh & Shreeve, 2004).
Medicinal Chemistry
In medicinal chemistry, 4-Fluoro-4-methylazepane hydrochloride is instrumental in synthesizing fluoroionophores. These compounds have shown selective interactions with silver ions, which is significant for developing fluorescent probes and sensors in biological and chemical research (Ishikawa et al., 1999).
Corrosion Inhibition
The compound has potential applications in corrosion inhibition. Its derivatives, specifically triazole derivatives, have been studied for their effectiveness in protecting mild steel against acidic corrosion. This application is crucial in industrial processes where metal corrosion can be a significant problem (Bentiss et al., 2007).
properties
IUPAC Name |
4-fluoro-4-methylazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c1-7(8)3-2-5-9-6-4-7;/h9H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPYVXIDWOBSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNCC1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4-methylazepane hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.